molecular formula C13H11NO3 B3386817 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- CAS No. 76029-44-2

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

Katalognummer B3386817
CAS-Nummer: 76029-44-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: ZLZXBIRCZUAYTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-, also known as CPI-613, is a novel anticancer drug that has shown promising results in clinical trials. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.

Wirkmechanismus

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- targets the TCA cycle in cancer cells, which is responsible for producing energy in the form of ATP. By inhibiting the TCA cycle, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- disrupts the energy metabolism of cancer cells, leading to cell death. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also induces oxidative stress in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of several enzymes involved in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also activates the mitochondrial apoptotic pathway, leading to cell death. In addition, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been shown to decrease the levels of several oncoproteins, including c-Myc and Bcl-2, which are involved in cancer cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is its specificity for cancer cells, which minimizes toxicity to normal cells. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- also has a unique mechanism of action, which makes it a promising candidate for combination therapy with other chemotherapy drugs. However, 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has a relatively low bioavailability, which limits its effectiveness in vivo. In addition, the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is complex and low-yielding, which may limit its availability for research purposes.

Zukünftige Richtungen

Several future directions for 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- research include:
1. Improving the bioavailability of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- through formulation or prodrug approaches.
2. Investigating the efficacy of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- in combination with other chemotherapy drugs in different cancer types.
3. Developing biomarkers to predict response to 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- therapy.
4. Investigating the potential of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- as a radiosensitizer in cancer therapy.
5. Investigating the potential of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- is a novel anticancer drug that targets the TCA cycle in cancer cells. It has shown promising results in preclinical and clinical trials and has a unique mechanism of action that makes it a promising candidate for combination therapy. However, the low bioavailability and complex synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- may limit its availability for research purposes. Future research directions for 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- include improving its bioavailability, investigating its potential in combination therapy, and exploring its potential in other diseases.

Wissenschaftliche Forschungsanwendungen

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has been extensively studied in preclinical and clinical settings as a potential anticancer drug. It has shown efficacy in a variety of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)- has also been shown to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cytarabine.

Eigenschaften

IUPAC Name

2-cyclopent-2-en-1-yloxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZXBIRCZUAYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445753
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

CAS RN

76029-44-2
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chlorocyclopentene (36.9 g), N-hydroxyphthalimide (58.2 g) and triethylamine (53.9 g) in acetonitrile (370 ml) was refluxed for 2 hours. The reaction mixture was poured into ice-water. The precipitated crystals were collected by filtration, washed with water and dried over phosphorus pentoxide to give N-(2-cyclopenten-1-yl)oxyphthalimide (56.5 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chlorocyclopentene (36.9 g), N-hydroxyphthalimide (58.2 g) and triethylamine (53.9 g) in acetonitrile (370 ml) was refluxed for 2 hours. The reaction mixture was poured into icewater. The precipitated crystals were collected by filtration, washed with water and dried over phosphorus pentoxide to give N-(2-cyclopenten-1-yl)oxyphthalimide (56.5 g).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 3
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 4
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yloxy)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.